molecular formula C13H19N3O4S2 B2478505 1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034601-01-7

1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2478505
CAS No.: 2034601-01-7
M. Wt: 345.43
InChI Key: SGZRYJYSQDUBDG-UHFFFAOYSA-N
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Description

Chemical compounds with similar structures often have important roles in various fields such as medicine, chemistry, and pharmacology. They can be part of complex reactions and have unique properties that make them valuable for research and development .


Synthesis Analysis

The synthesis of complex compounds often involves multiple steps and various chemical reactions. It’s common to use techniques like NMR (Nuclear Magnetic Resonance) for structure characterization .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including FTIR (Fourier Transform Infrared Spectroscopy), NMR, and HRMS (High-Resolution Mass Spectrometry) .


Chemical Reactions Analysis

Chemical reactions involving complex compounds can be quite diverse, depending on the functional groups present in the molecule. These reactions can be studied using various analytical techniques .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties might include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthetic Methodologies

The development and utilization of compounds structurally related to "1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide" have been explored in synthetic chemistry for the creation of sulfur-nitrogen heterocycles. Bryce (1984) discussed the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines, leading to the synthesis of various sulfur-nitrogen heterocycles including dihydro-2,1,3-benzothiadiazoles and thiadiazine derivatives (Bryce, 1984). Additionally, the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions has been demonstrated, presenting a method for creating novel cyclic sulfonamides with potential pharmaceutical applications (Greig, Tozer, & Wright, 2001).

Biological Activities

Compounds bearing the sulfonamide group, a structural component related to the query compound, have shown significant biological activities. Alafeefy et al. (2015) investigated a series of benzenesulfonamides for their inhibitory effects on human carbonic anhydrase isozymes, demonstrating low nanomolar activity against hCA II and significant inhibition of CA IX and XII, which are relevant in cancer therapeutics (Alafeefy et al., 2015). The exploration of 1,3,4-thiadiazole amide derivatives containing piperazine by Xia (2015) revealed compounds with notable inhibitory effects on Xanthomonas campestris pv. oryzae, indicating the potential of such structures in developing antimicrobial agents (Xia, 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions in the study of complex compounds often involve improving their synthesis, discovering new reactions they can undergo, and finding new applications for them in various fields .

Properties

IUPAC Name

1-methyl-3-(1-methylsulfonylpiperidin-4-yl)-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S2/c1-14-12-5-3-4-6-13(12)16(22(14,19)20)11-7-9-15(10-8-11)21(2,17)18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRYJYSQDUBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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